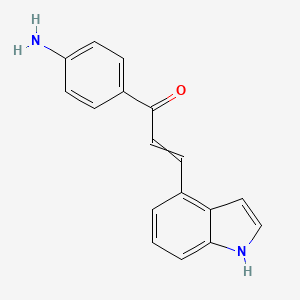
(2E)-1-(4-aminophenyl)-3-(1H-indol-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-1-(4-aminophenyl)-3-(1H-indol-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H14N2O and its molecular weight is 262.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2E)-1-(4-aminophenyl)-3-(1H-indol-4-yl)prop-2-en-1-one, also known by its CAS number 1142214-52-5, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The chemical formula for this compound is C₁₇H₁₄N₂O. It is classified as an irritant and is primarily used for research purposes. The structure consists of an indole moiety linked to an α,β-unsaturated carbonyl compound, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄N₂O |
| CAS Number | 1142214-52-5 |
| MDL Number | MFCD12027526 |
| Hazard Classification | Irritant |
Research indicates that the compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Anti-inflammatory Effects : There is evidence that this compound can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study highlighted the antimicrobial potential of derivatives related to this compound, showing significant inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 0.008 to 0.06 μg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus .
Anticancer Activity
In vitro experiments demonstrated that this compound could inhibit the growth of several cancer cell lines. For instance, it induced apoptosis in breast cancer cells via caspase activation and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
Research indicates that this compound can reduce the secretion of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases .
Case Studies
Several case studies have documented the efficacy of this compound:
- Case Study on Anticancer Activity : A study involving human breast cancer cell lines showed that treatment with the compound led to a significant reduction in cell viability compared to untreated controls, with IC50 values indicating potent activity.
- Case Study on Antimicrobial Efficacy : In a clinical setting, derivatives of this compound were tested against strains of Escherichia coli resistant to conventional antibiotics, demonstrating enhanced efficacy and suggesting a new avenue for treating antibiotic-resistant infections.
Properties
IUPAC Name |
1-(4-aminophenyl)-3-(1H-indol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-14-7-4-13(5-8-14)17(20)9-6-12-2-1-3-16-15(12)10-11-19-16/h1-11,19H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINRQSOKLDBKHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C=CC(=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














